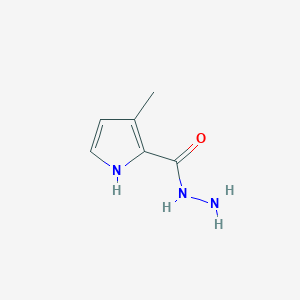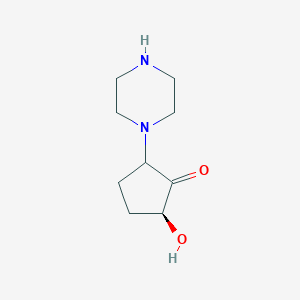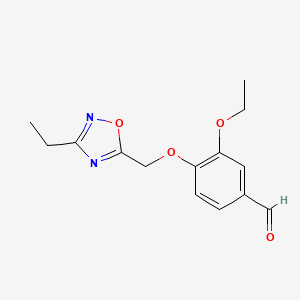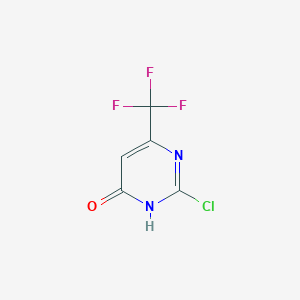
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted at the 4-position with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-(pyridin-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(pyridin-4-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
科学的研究の応用
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate: Differing in the position of the pyridine ring substitution, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 2-hydroxy-2-(quinolin-4-yl)acetate: Featuring a quinoline ring instead of a pyridine ring, which can significantly alter its chemical and biological properties.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-3-5-10-6-4-7/h3-6,8,11H,2H2,1H3 |
InChIキー |
IVSQQDUNLMSHAT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=NC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)
![bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate](/img/structure/B11814304.png)





![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)



![A-D-ribofuranosylamino)-5-pyrimidinyl]-](/img/structure/B11814370.png)


